

Physicochemical properties of 2-(2,4-Dichlorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2,4-Dichlorophenoxy)acetonitrile
Cat. No.:	B1295572

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-(2,4-Dichlorophenoxy)acetonitrile**

Introduction

2-(2,4-Dichlorophenoxy)acetonitrile, also known as 2,4-Dichlorophenylacetonitrile or 2,4-Dichlorobenzyl cyanide, is an organic compound with the chemical formula $C_8H_5Cl_2N$.^{[1][2]} It is a nitrile derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds.^{[3][4]} This compound serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its study.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2-(2,4-Dichlorophenoxy)acetonitrile** are crucial for its handling, application, and analysis. These properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-(2,4-dichlorophenoxy)acetonitrile	[2]
Synonyms	(2,4-Dichlorophenoxy)acetonitrile, 2,4-Dichlorobenzyl cyanide	[2][5]
CAS Number	6306-60-1	[2]
Molecular Formula	C ₈ H ₅ Cl ₂ N	[1][2]
Molecular Weight	186.03 g/mol	[2]
Appearance	White to light yellow/orange powder/crystalline solid	[1][6]
Melting Point	58-61 °C	[1]
Boiling Point	306.06 °C (rough estimate)	[1]
Density	1.4274 g/cm ³ (rough estimate)	[1]
Vapor Pressure	0.00299 mmHg at 25°C	[1]
Solubility	Soluble in methanol	[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of **2-(2,4-Dichlorophenoxy)acetonitrile**. This section outlines common experimental procedures.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (a related compound)

A common method for synthesizing the parent acid, 2,4-D, involves the condensation of 2,4-dichlorophenol with a haloacetate, followed by hydrolysis and acidification.[7]

Materials:

- 2,4-dichlorophenol

- Anhydrous sodium carbonate
- Methyl chloroacetate
- Tetrabutylammonium bromide (catalyst)
- 30% Concentrated hydrochloric acid

Procedure:

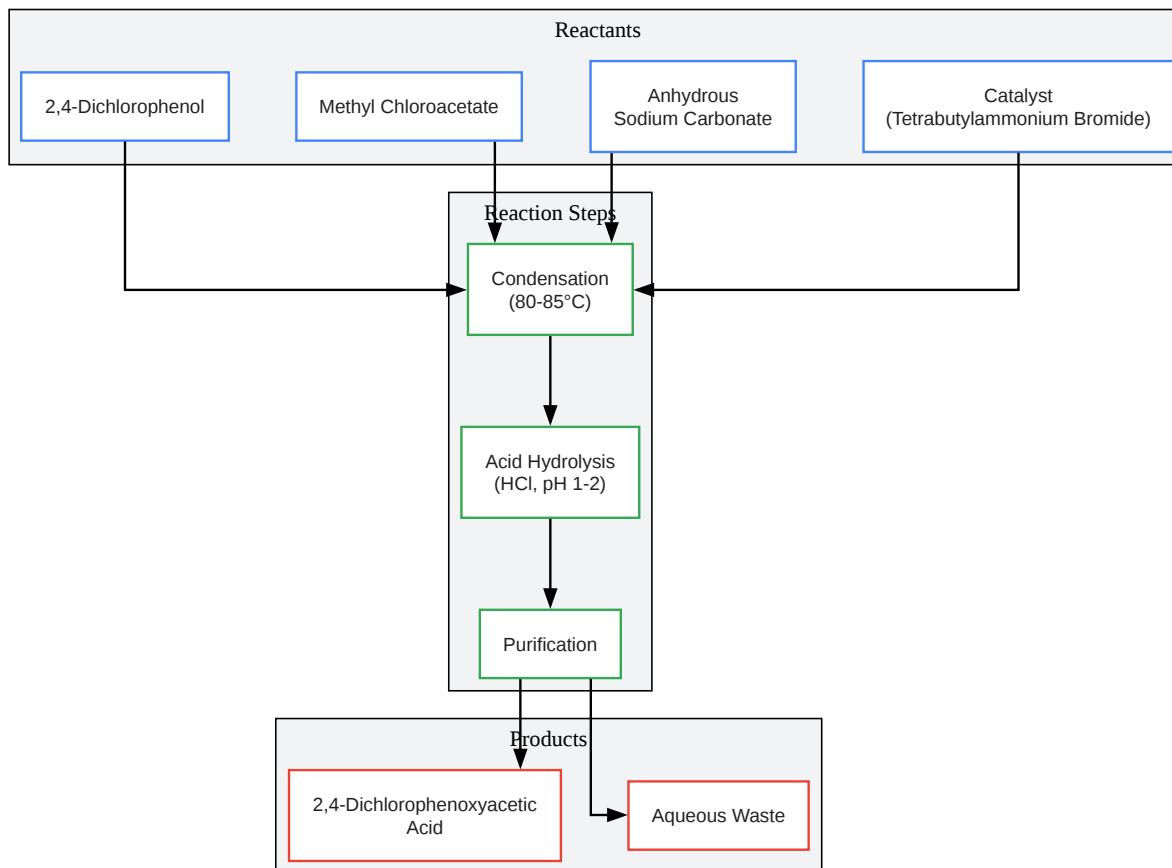
- Charge a reaction vessel with 12.0 mol of 2,4-dichlorophenol, 18.0 mol of anhydrous sodium carbonate, 18.0 mol of methyl chloroacetate, and a catalytic amount of tetrabutylammonium bromide.[\[7\]](#)
- Heat the mixture to 80-85 °C.[\[7\]](#)
- After the reaction is complete, cool the mixture to 70 °C.[\[7\]](#)
- Slowly add 30% concentrated hydrochloric acid dropwise over several hours until the pH of the solution reaches 1-2.[\[7\]](#)
- Cool the mixture to room temperature.[\[7\]](#)
- Filter the resulting solid, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid.[\[7\]](#)

Analytical Method: Determination by High-Performance Liquid Chromatography (HPLC)

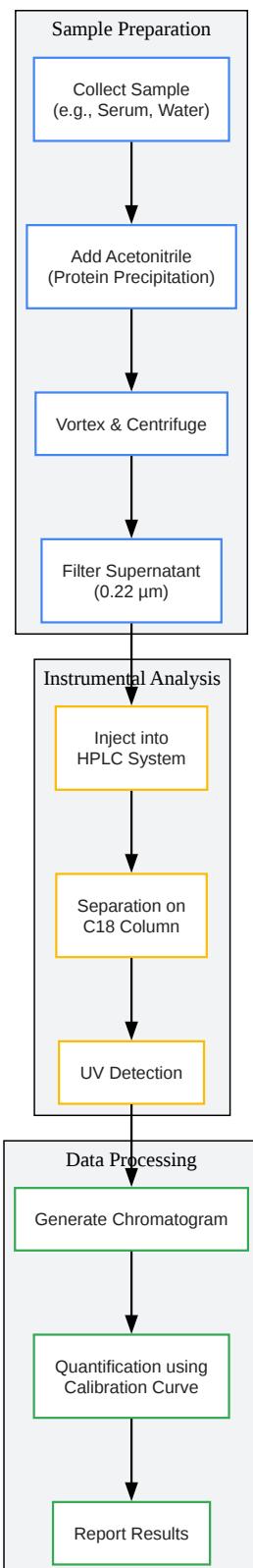
The quantification of 2,4-D and its derivatives in various matrices is often performed using HPLC with UV detection.[\[8\]](#)[\[9\]](#)

Sample Preparation (Serum):

- Take 100 µL of a serum sample and add it to a 1.5 mL Eppendorf tube.[\[9\]](#)
- Add three times the volume of acetonitrile to the tube.[\[9\]](#)


- Vortex-mix the sample for 3 minutes.[9]
- Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.[9]
- Filter the supernatant through a 0.22 µm nylon membrane filter into an LC vial for analysis.[9]

HPLC-UV Instrumental Conditions:


- Column: C18 column (e.g., XDB-C18, 250 mm × 4.6 mm, 5 µm).[8][9]
- Mobile Phase: A gradient elution using acetonitrile and 0.02 M ammonium acetate with 0.1% formic acid.[9]
- Flow Rate: 1.0 mL/min.[8][9]
- Column Temperature: 40°C.[8]
- Detection Wavelength: 230 nm or 283 nm.[8][9]
- Injection Volume: 10-100 µL.[8][10]

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of 2,4-D and its derivatives.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2,4-Dichlorophenoxyacetic Acid.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for HPLC-UV determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. pschemicals.com [pschemicals.com]
- 6. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 8. deswater.com [deswater.com]
- 9. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 10. epa.gov [epa.gov]
- To cite this document: BenchChem. [Physicochemical properties of 2-(2,4-Dichlorophenoxy)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295572#physicochemical-properties-of-2-(2,4-dichlorophenoxy-acetonitrile)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com